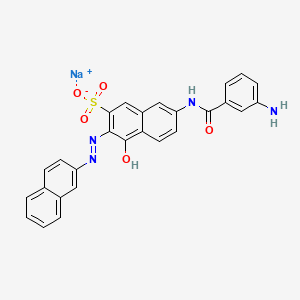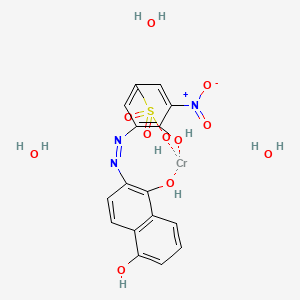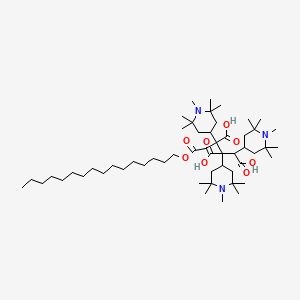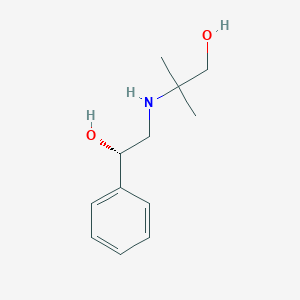
Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes chlorinated phenyl groups, a hydroxymethyl group, and an imidazole ring. Its diverse functional groups make it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- typically involves multi-step organic reactions. The process begins with the chlorination of phenyl groups, followed by the introduction of the hydroxymethyl group through a hydroxylation reaction. The imidazole ring is then incorporated via a cyclization reaction. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rates and to minimize by-products.
化学反応の分析
Types of Reactions
Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chlorinated phenyl groups can be reduced to form non-chlorinated phenyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the chlorinated phenyl groups yields non-chlorinated phenyl derivatives.
科学的研究の応用
Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl groups and imidazole ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Lacks the hydroxymethyl and imidazole groups, making it less versatile.
Acetamide, N-(2-chlorophenyl)-: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Acetamide, N-(4-chloro-2-hydroxyphenyl)-: Contains a hydroxyl group instead of a hydroxymethyl group, affecting its chemical properties.
Uniqueness
Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for scientific exploration.
特性
CAS番号 |
128433-30-7 |
|---|---|
分子式 |
C19H19Cl2N3O2S |
分子量 |
424.3 g/mol |
IUPAC名 |
N-[4-chloro-2-[(2-chlorophenyl)-hydroxymethyl]phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylacetamide |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-24(17(25)11-27-19-22-8-9-23-19)16-7-6-12(20)10-14(16)18(26)13-4-2-3-5-15(13)21/h2-7,10,18,26H,8-9,11H2,1H3,(H,22,23) |
InChIキー |
LIYAQHYYCIVVPE-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Cl)O)C(=O)CSC3=NCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


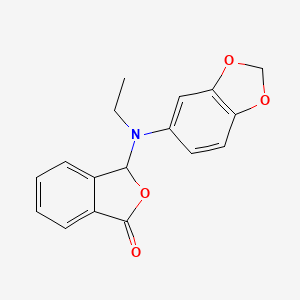
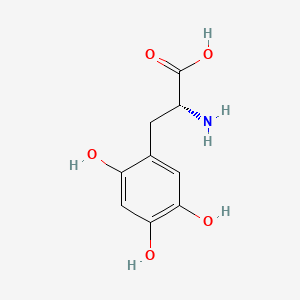
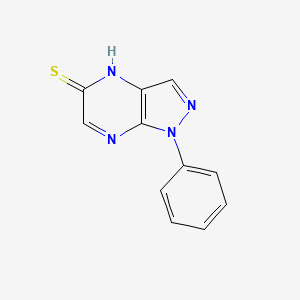
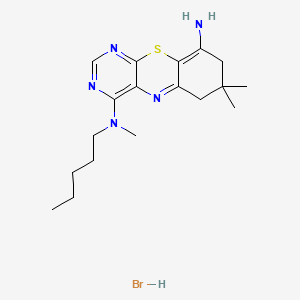
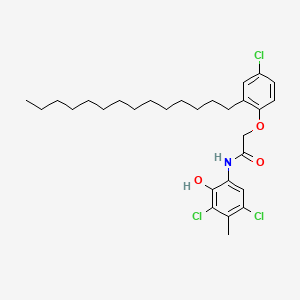
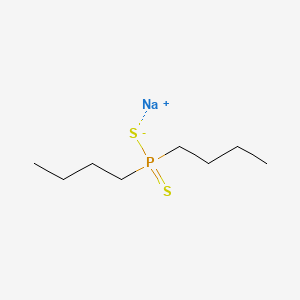



![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
